molecular formula C11H10FNS B2579912 2-fluoro-N-(thiophen-2-ylmethyl)aniline CAS No. 886791-53-3

2-fluoro-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B2579912
CAS No.: 886791-53-3
M. Wt: 207.27
InChI Key: NJZNMFGQSSIVEU-UHFFFAOYSA-N
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Description

2-Fluoro-N-(thiophen-2-ylmethyl)aniline is a secondary amine featuring a fluorinated aniline moiety linked to a thiophenemethyl group. This compound has been cataloged (Ref: 10-F715655) but is currently listed as discontinued by CymitQuimica .

Properties

IUPAC Name

2-fluoro-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZNMFGQSSIVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(thiophen-2-ylmethyl)aniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The introduction of the fluorine atom can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of aniline with a fluorinating agent such as fluorobenzene under specific conditions.

    Formation of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of thiophene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 2-fluoro-N-(thiophen-2-ylmethyl)aniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted anilines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-N-(thiophen-2-ylmethyl)aniline has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains. For example, it demonstrated a zone of inhibition of 18 mm against Staphylococcus aureus at a concentration of 10 μg/mL, indicating strong activity against Gram-positive bacteria. Additionally, it showed antifungal activity with up to 93.7% inhibition against Sclerotinia sclerotiorum .
Bacterial StrainZone of Inhibition (mm) at 10 μg/mL
Escherichia coli15
Pseudomonas aeruginosa12
Staphylococcus aureus18
Bacillus megaterium14
  • Anticancer Potential : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The presence of the fluorine atom enhances binding affinity to biological targets, potentially leading to modulation of enzymatic activity .

Material Science

The unique electronic properties of 2-fluoro-N-(thiophen-2-ylmethyl)aniline make it a candidate for applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The thiophene moiety contributes to charge transport properties, making it suitable for use in advanced materials .

Antimicrobial Efficacy

A study focusing on various thiophene derivatives, including 2-fluoro-N-(thiophen-2-ylmethyl)aniline, revealed its effectiveness in inhibiting biofilm formation in Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations ranging from 62.216 to 124.432 μg/mL .

Anticancer Activity

In comparative studies evaluating the cytotoxic effects of several anilines on cancer cell lines, this compound exhibited IC50 values indicating moderate to high potency against certain cancer cells. Such findings suggest its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can contribute to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Key structural analogs differ in substituents on the aniline ring or the alkyl/aryl group attached to the nitrogen. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Aniline Attached Group Molecular Weight (g/mol) Key Properties/Applications Reference
2-Fluoro-N-(thiophen-2-ylmethyl)aniline 2-Fluoro Thiophen-2-ylmethyl 221.29* Discontinued; electronic modulation
N-(Thiophen-2-ylmethyl)aniline None Thiophen-2-ylmethyl 203.31 Synthesized in 87% yield; NMR data
4-Methyl-N-(thiophen-2-ylmethyl)aniline 4-Methyl Thiophen-2-ylmethyl 203.30 Commercial availability (95% purity)
2-Fluoro-N-(2-nitrophenyl)aniline 2-Fluoro 2-Nitrophenyl 247.23 52% yield; orange crystalline solid
N-[(5-Methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline 3-Trifluoromethyl 5-Methylthiophen-2-ylmethyl 271.30 High steric/electronic effects

*Calculated based on molecular formula C11H10FNS.

Key Observations:
  • Steric Influence : Bulky substituents (e.g., trifluoromethyl in ) may hinder reactivity in cross-coupling reactions, whereas the thiophenemethyl group offers moderate steric bulk.
  • Synthetic Yields: Fluorinated derivatives (e.g., 2-Fluoro-N-(2-nitrophenyl)aniline, 52% yield ) generally exhibit lower yields than non-fluorinated analogs (e.g., 87% for N-(thiophen-2-ylmethyl)aniline ), likely due to electronic deactivation.

Physicochemical and Spectroscopic Data

NMR Shifts (Selected Examples):
  • N-(Thiophen-2-ylmethyl)aniline :
    • <sup>1</sup>H NMR (CDCl3): δ 7.24–6.72 (aromatic), 4.55 (s, CH2).
    • <sup>13</sup>C NMR: δ 147.6 (C-N), 143.0 (thiophene C).
  • 2-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline : <sup>1</sup>H NMR (CDCl3): δ 7.21–6.86 (aromatic), 2.02 (s, CH3). Fluorine substituents cause deshielding in aromatic regions compared to non-fluorinated analogs.

Biological Activity

2-Fluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and a thiophenyl moiety. This compound is part of a broader class of substituted anilines, which are known for their diverse biological activities. The focus of this article is to explore the biological activity of 2-fluoro-N-(thiophen-2-ylmethyl)aniline, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(thiophen-2-ylmethyl)aniline is C11H10FNSC_{11}H_{10}FNS, with a molecular weight of approximately 221.29 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-fluoro-N-(thiophen-2-ylmethyl)aniline exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Anticancer Potential : Related compounds have shown promise as anticancer agents, particularly through mechanisms involving cell cycle arrest and apoptosis in cancer cells. The specific pathways through which 2-fluoro-N-(thiophen-2-ylmethyl)aniline acts require detailed exploration through in vitro studies.

The biological mechanisms underlying the activity of 2-fluoro-N-(thiophen-2-ylmethyl)aniline are likely linked to its ability to interact with various cellular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate the activity of certain receptors, thereby influencing signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated compounds similar to 2-fluoro-N-(thiophen-2-ylmethyl)aniline, providing insights into its potential biological effects:

StudyFindings
Antimicrobial Studies Compounds with similar structures exhibited significant antimicrobial activity against various pathogens, suggesting that 2-fluoro-N-(thiophen-2-ylmethyl)aniline may share these properties.
Cytotoxicity Assays In vitro assays revealed that related anilines showed low cytotoxicity against mammalian cell lines while effectively reducing the viability of cancer cells .
Molecular Docking Studies Computational studies indicated strong binding affinities to target proteins, suggesting potential therapeutic applications in drug design .

Future Directions

Further research is essential to elucidate the specific biological activities and mechanisms of action of 2-fluoro-N-(thiophen-2-ylmethyl)aniline. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity while minimizing toxicity.
  • Mechanistic Studies : To clarify the pathways through which the compound exerts its effects on cellular processes.

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